molecular formula C7H8N4 B13071027 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13071027
M. Wt: 148.17 g/mol
InChI Key: AKCWVZXXFBSNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused pyrrole and triazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This process yields the triazine ring system with a methyl group at the 5-position.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for higher yields and safety. The process involves the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach . This method not only increases the overall yield but also ensures the removal of impurities, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine exerts its effects involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit Mer proto-oncogene tyrosine-protein kinase (MerTK), which is involved in cancer metastasis . The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 5-position and the fused ring system contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3,(H2,8,9,10)

InChI Key

AKCWVZXXFBSNPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C=C1)N

Origin of Product

United States

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